tert-Butyl methylsulfonylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZFMKSOHADOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435282 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-16-4 | |
| Record name | tert-Butyl methylsulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Methylsulfonylcarbamate and Its Analogs
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule by forming the bond between the sulfonamide nitrogen and the carbonyl carbon of the tert-butoxycarbonyl (Boc) group. This is most commonly achieved by reacting a sulfonamide precursor with a suitable Boc-donating reagent.
From Methanesulfonamide (B31651) and Di-tert-butyl Dicarbonate (B1257347) Precursors
The most conventional method for the synthesis of tert-butyl methylsulfonylcarbamate involves the direct N-acylation of methanesulfonamide with di-tert-butyl dicarbonate (Boc₂O). This reaction, a standard procedure for installing the Boc protecting group, requires the deprotonation of the sulfonamide nitrogen to enhance its nucleophilicity, enabling it to attack the electrophilic carbonyl carbon of the Boc anhydride (B1165640). synarchive.com
The success of the N-Boc protection of methanesulfonamide is highly dependent on the choice of base, solvent, and temperature. Strong, non-nucleophilic bases are typically required to deprotonate the relatively acidic N-H of the sulfonamide.
Bases: Sodium hydride (NaH) is an effective base for this transformation, creating the sodium salt of the sulfonamide in situ. synarchive.com Other common bases used in related sulfonamide functionalizations include triethylamine (B128534), often in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst to accelerate the reaction. nih.gov
Solvents: Anhydrous polar aprotic solvents are preferred to prevent the hydrolysis of both the strong base and the Boc anhydride. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. synarchive.com
Temperature: The reaction is often performed at elevated temperatures, for instance at 50 °C, to ensure a reasonable reaction rate. synarchive.com
The table below summarizes typical reaction conditions for the N-Boc protection of sulfonamides.
| Base | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Sodium Hydride (NaH) | None | Tetrahydrofuran (THF) | 50 | 74 | synarchive.com |
| Triethylamine (Et₃N) | DMAP (catalytic) | Dichloromethane (B109758) (DCM) | Room Temperature | Varies | nih.gov |
This table is illustrative of general conditions for N-acylation of sulfonamides and related compounds.
Achieving high yield and purity in the synthesis of this compound necessitates careful control over the reaction environment and purification methods. Key optimization strategies include:
Anhydrous Conditions: The use of stringently dried reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the decomposition of reagents and the formation of byproducts from hydrolysis.
Purification Techniques: Post-reaction workup is followed by purification to remove unreacted starting materials and byproducts. The two primary methods are recrystallization, often using a solvent system like ethyl acetate/hexane, and column chromatography on silica (B1680970) gel.
Alternative N-Protection Strategies
Beyond the direct acylation of a pre-formed sulfonamide, alternative strategies exist that build the N-sulfonylcarbamate core from different precursors. These methods offer different synthetic pathways that can be advantageous depending on the availability of starting materials and the desired molecular complexity.
An important alternative route involves starting with tert-butyl carbamate (B1207046) and introducing the methylsulfonyl group. This is typically achieved by reacting tert-butyl carbamate with methylsulfonyl chloride in the presence of a base. This approach reverses the bond-forming logic compared to the direct method, forming the N-S bond last.
The reaction generally proceeds under basic conditions to neutralize the hydrochloric acid (HCl) generated as a byproduct. Common bases for this purpose include organic amines like triethylamine or pyridine. This method is part of a broader class of reactions for synthesizing sulfonamides from amines and sulfonyl chlorides. youtube.com
Furthermore, analogs of the target compound can be synthesized using tert-butyl carbamate in multi-component reactions. For example, the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been demonstrated by reacting tert-butyl carbamate, sodium benzenesulfinate, and benzaldehyde (B42025) in the presence of formic acid, showcasing the versatility of tert-butyl carbamate as a building block. orgsyn.org
The mechanisms underpinning these synthetic strategies are rooted in fundamental principles of nucleophilic substitution.
Mechanism of Direct N-Boc Protection: In the reaction between methanesulfonamide and di-tert-butyl dicarbonate, the process is initiated by a base abstracting the proton from the sulfonamide nitrogen. The resulting sulfonamide anion acts as a potent nucleophile. It attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected sulfonamide along with the release of tert-butoxide and carbon dioxide.
Mechanism of Sulfonylation of tert-Butyl Carbamate: When tert-butyl carbamate is used as the precursor, the reaction mechanism is a nucleophilic substitution at the sulfur atom of methylsulfonyl chloride. youtube.com The lone pair of electrons on the nitrogen atom of tert-butyl carbamate attacks the electrophilic sulfur center. This displaces the chloride ion as a leaving group. The reaction is driven to completion by the presence of a base which sequesters the HCl byproduct, preventing the protonation of the starting carbamate and promoting the forward reaction. youtube.com This general mechanistic pathway is central to the formation of sulfonamides from amines and sulfonyl chlorides. youtube.com
Synthesis of Substituted this compound Derivatives
The methyl group of the methylsulfonyl moiety presents a site for chemical modification, although its reactivity is influenced by the adjacent electron-withdrawing sulfonyl group. The acidity of the protons on this methyl group allows for deprotonation by a strong base, creating a nucleophilic carbanion that can react with various electrophiles.
A strong base, such as n-butyllithium (n-BuLi), would be required to abstract a proton from the methyl group, which is rendered acidic by the adjacent sulfonyl group. The resulting lithium salt can then be treated with a phosphorylating agent like diphenylphosphinic chloride to yield the desired product. The reaction would need to be carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Table 1: Proposed Synthesis of tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
| Step | Reagents and Conditions | Proposed Mechanism |
| 1. Deprotonation | This compound, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), -78 °C | The strong base n-BuLi abstracts an acidic proton from the methyl group of the sulfonyl moiety, forming a carbanion. |
| 2. Phosphorylation | Diphenylphosphinic chloride, -78 °C to room temperature | The carbanion acts as a nucleophile, attacking the electrophilic phosphorus atom of diphenylphosphinic chloride, displacing the chloride and forming the C-P bond. |
The functionalization of the methylsulfonyl moiety through alkylation and arylation reactions is a viable strategy for creating a diverse range of analogs. Similar to phosphorylation, this approach relies on the generation of a carbanion at the methyl position. The reactivity of dimethyl sulfone, a related simple molecule, demonstrates the feasibility of such transformations sigmaaldrich.cn. The methyl protons of dimethyl sulfone can be removed with a strong base, and the resulting anion can participate in various carbon-carbon bond-forming reactions sigmaaldrich.cn.
For the alkylation of this compound, the process would involve deprotonation with a strong base like n-butyllithium in an inert solvent such as THF at low temperature. The resulting anion would then be reacted with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to introduce the corresponding alkyl group.
Arylation can be more complex. While direct reaction of the carbanion with an aryl halide is generally not efficient, metal-catalyzed cross-coupling reactions offer a potential solution. For instance, a palladium-catalyzed Negishi coupling of the corresponding organozinc intermediate could be employed for arylation sigmaaldrich.cn.
Table 2: Proposed Alkylation and Arylation of this compound
| Reaction | Reagents and Conditions | Product Type |
| Alkylation | 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. Alkyl halide (R-X) | tert-Butyl (alkylated-methyl)sulfonylcarbamate |
| Arylation | 1. n-BuLi, THF, -78 °C 2. ZnCl₂ 3. Aryl halide (Ar-X), Pd catalyst | tert-Butyl (arylated-methyl)sulfonylcarbamate |
Modifying the tert-butyl group introduces chirality and structural complexity, which is of particular interest in the development of pharmacologically active molecules. These modifications often involve the synthesis of carbamate derivatives where the tert-butyl group is replaced by a more complex, often cyclic and chiral, substituent.
A notable example of a chiral analog is tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which serves as a key intermediate in the synthesis of orexin (B13118510) receptor antagonists and IRAK4 inhibitors researchgate.net. A practical and efficient chemoenzymatic strategy for the preparation of this compound has been developed, offering high optical purity researchgate.net.
The synthesis starts from commercially available ethyl N-Boc-D-pyroglutamate. This starting material undergoes a transamination and spontaneous cyclization process catalyzed by a transaminase (ATA) biocatalyst. This method is advantageous as it reduces the number of synthetic steps and avoids the use of many toxic chemicals and hazardous reaction conditions, making it a cost-effective and scalable process researchgate.net. The resulting product is obtained with an enantiomeric excess of over 99.9% researchgate.net.
Table 3: Chemoenzymatic Synthesis of tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate
| Starting Material | Key Reagent | Reaction Type | Key Outcome | Reference |
| Ethyl N-Boc-D-pyroglutamate | Transaminase (ATA) biocatalyst | Transamination-spontaneous cyclization | High optical purity (>99.9% ee) and good yield. | researchgate.net |
Chemoenzymatic strategies are powerful tools for the enantioselective synthesis of chiral molecules, and the synthesis of tert-butyl carbamate analogs is no exception. These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex chiral structures with high precision.
The synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a prime example of a successful chemoenzymatic approach researchgate.net. The key step in this synthesis is the use of a transaminase (ATA) biocatalyst. This enzyme facilitates a transamination reaction that, followed by a spontaneous cyclization, establishes the two stereocenters of the piperidine (B6355638) ring with high diastereoselectivity and enantioselectivity researchgate.net. This biocatalytic step is crucial for achieving the desired stereochemistry, which would be challenging to obtain through purely chemical methods. This approach highlights the potential of chemoenzymatic synthesis for the industrial production of chiral pharmaceutical intermediates researchgate.net.
The broader field of asymmetric synthesis has also greatly benefited from the use of chiral auxiliaries derived from tert-butyl groups, such as tert-butanesulfinamide (Ellman's auxiliary), for the synthesis of chiral amines and heterocycles wikipedia.orgsigmaaldrich.comyale.edu. These methods, while not all enzymatic, underscore the importance of the tert-butyl motif in strategies for controlling stereochemistry.
Synthesis of Spirocyclic Derivatives
A representative pathway for the synthesis of these spirocyclic derivatives begins with the preparation of a suitable spirocyclic carboxylic acid. For instance, spiro[3.3]heptane-2-carboxylic acid can be synthesized from spiro[3.3]heptane-2,2-dicarboxylic acid through thermal decarboxylation. prepchem.com This process typically involves heating the dicarboxylic acid at elevated temperatures (e.g., 220°C) until the evolution of carbon dioxide ceases, yielding the desired monosubstituted spirocyclic carboxylic acid. prepchem.com
The subsequent and crucial step is the coupling of the spirocyclic carboxylic acid with a sulfonamide. This is generally achieved by activating the carboxylic acid, for example, with isobutyl chloroformate, to form a mixed anhydride. This activated intermediate then reacts with the desired sulfonamide to form the target acyl sulfonamide. nih.gov In the context of this compound derivatives, this would involve the reaction with a sulfonamide bearing the methylsulfonylcarbamate group.
The synthesis of the sulfonamide part itself can be approached in several ways. One common method for creating sulfonamide bonds is the reaction of a primary amine with a sulfonyl chloride. The tert-butyl carbamate group, a common protecting group in organic synthesis, can be introduced by reacting an amine with di-tert-butyl dicarbonate.
A plausible synthetic route for a spirocyclic derivative of this compound is outlined below:
Preparation of the Spirocyclic Core: Synthesis of a spirocyclic carboxylic acid, such as spiro[3.3]heptane-2-carboxylic acid.
Formation of the Acyl Sulfonamide: The spirocyclic carboxylic acid is activated and then reacted with a sulfonamide.
Detailed research findings have demonstrated the successful synthesis of a variety of spirocyclic acyl sulfonamide derivatives. nih.gov While the specific synthesis of a spirocyclic derivative of this compound is not explicitly detailed in the provided references, the general methodologies for the synthesis of spirocyclic acyl sulfonamides are well-established. nih.govnih.gov These methods can be adapted to produce the target compound by using the appropriate starting materials.
For example, a study on the synthesis of acyl sulfonamide derivatives with spiro cycles as NaV1.7 inhibitors provides a general scheme for the coupling of various spirocyclic carboxylic acids with different sulfonamides. nih.gov The yields for these coupling reactions are generally moderate to good, depending on the specific substrates and reaction conditions used.
Table 1: Representative Spirocyclic Carboxylic Acid Precursors
| Spirocyclic Core | IUPAC Name | Reference |
|---|---|---|
| Spiro[3.3]heptane | spiro[3.3]heptane-2-carboxylic acid | prepchem.com |
Table 2: General Yields for Acyl Sulfonamide Formation
| Spirocyclic Acid Type | Sulfonamide Type | Coupling Method | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Various spirocyclic carboxylic acids | Various aromatic/aliphatic sulfonamides | Mixed anhydride method | 40-70% | nih.gov |
The synthesis of spirocyclic compounds can also be achieved through various other strategies, including intramolecular cyclizations and ring-closing metathesis, which can provide access to a diverse range of spirocyclic scaffolds. dtic.mil The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Advanced Reaction Mechanisms and Mechanistic Studies Involving Tert Butyl Methylsulfonylcarbamate
Role in Protecting Group Chemistry for Amines
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines, a critical step in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals. rsc.orggenscript.comfishersci.co.uk Its widespread use stems from its stability under various conditions and the diverse, yet specific, methods available for its removal. rsc.orgtotal-synthesis.com Compounds like tert-butyl methylsulfonylcarbamate are part of the broader class of carbamates that leverage the properties of the Boc group for chemical transformations. The Boc group effectively masks the nucleophilicity of amines, preventing unwanted side reactions. rsc.org
N-Boc Protection: Formation and Cleavage Mechanisms
Formation: The N-Boc protecting group is most commonly introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.orgtotal-synthesis.com This reaction can be performed under basic conditions, for instance, using triethylamine (B128534) or sodium hydroxide, or even in solvent-free or aqueous systems. rsc.orgtotal-synthesis.comnih.gov The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). total-synthesis.com The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts, the latter of which provides a thermodynamic driving force for the reaction. total-synthesis.com
Cleavage: The removal, or deprotection, of the Boc group is typically achieved under acidic conditions. genscript.com The acid protonates the carbonyl oxygen of the carbamate (B1207046), initiating its fragmentation. total-synthesis.comcommonorganicchemistry.com This leads to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com
A prevalent method for Boc deprotection involves the use of strong acids, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being a common choice. genscript.comwikipedia.orgmasterorganicchemistry.com The mechanism proceeds as follows:
Protonation of the carbamate's carbonyl oxygen by TFA. commonorganicchemistry.commasterorganicchemistry.com
Loss of the leaving group to form a resonance-stabilized tert-butyl cation and a carbamic acid. commonorganicchemistry.com
The carbamic acid undergoes spontaneous decarboxylation to yield the free amine. commonorganicchemistry.com
The newly liberated amine is then protonated by the excess acid to form an ammonium (B1175870) salt. commonorganicchemistry.com
A potential complication of this method is the reactivity of the intermediate tert-butyl cation, which can alkylate nucleophilic residues within the substrate, such as those found in tryptophan or methionine. wikipedia.orgacsgcipr.org To mitigate these side reactions, scavenger reagents like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.orgorganic-chemistry.orgresearchgate.net
Table 1: Common Acidic Reagents for N-Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-100% in Dichloromethane (DCM), room temperature. genscript.comcommonorganicchemistry.comgoogle.com | Highly effective and common; volatile acid is easily removed. google.com Can cause side reactions with sensitive functional groups. acsgcipr.org |
| Hydrochloric Acid (HCl) | In organic solvents like methanol, dioxane, or ethyl acetate. rsc.orggenscript.com | A strong acid that provides clean deprotection. The resulting hydrochloride salt can sometimes be advantageous for purification. |
| Phosphoric Acid (H₃PO₄) | Aqueous solutions. rsc.orgnih.gov | An effective, environmentally benign, and mild reagent for deprotection. organic-chemistry.org |
| Sulfuric Acid (H₂SO₄) | In tert-butyl acetate. rsc.org | A strong, non-volatile acid. |
| Lewis Acids (e.g., FeCl₃, AlCl₃, CeCl₃) | Catalytic amounts in solvents like acetonitrile (B52724) or dichloromethane. wikipedia.orgrsc.orgresearchgate.net | Can offer high selectivity and milder conditions compared to strong Brønsted acids. rsc.orgresearchgate.net |
In addition to acidic methods, metal-catalyzed reactions offer alternative, often milder, conditions for Boc deprotection. rsc.org A notable example is the use of the tris-4-bromophenylamminium radical cation, commonly known as "Magic Blue" (MB•+), in combination with triethylsilane. organic-chemistry.orgnih.gov This system facilitates the catalytic cleavage of the C–O bond in tert-butyl carbamates under mild conditions, avoiding the need for high temperatures or strong acids. organic-chemistry.orgnih.gov The proposed role of Magic Blue is to catalytically activate the Si-H bond of triethylsilane, which then mediates the deprotection. organic-chemistry.orgnih.gov
Iron(III) salts, such as iron(III) chloride (FeCl₃), have also been demonstrated as effective and sustainable catalysts for the selective deprotection of N-Boc groups, even in the presence of other protecting groups like N-Cbz. rsc.orgsemanticscholar.org These reactions are typically clean, high-yielding, and can be performed with catalytic amounts of the iron salt. rsc.org
Table 2: Examples of Metal-Catalyzed N-Boc Deprotection
| Catalytic System | Conditions | Substrate Scope |
| Magic Blue (MB•+) / Triethylsilane | Dichloromethane, room temperature. organic-chemistry.orgnih.gov | Effective for N-Boc, O-Boc, tert-butyl esters, and tert-butyl ethers. nih.gov |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts, often with TMSCl as an additive, in CH₂Cl₂. rsc.org | Selective for N-Boc in the presence of N-Cbz, N-Tosyl, and other groups. rsc.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile, ambient temperature. researchgate.net | Provides highly selective cleavage under neutral conditions. |
| Indium (In) or Zinc (Zn) metal | Refluxing methanol. researchgate.net | Selectively deprotects di-t-butylimidodicarbonates to mono-Boc protected amines. researchgate.net |
A key advantage of the Boc group is the ability to remove it selectively while other protecting groups remain intact. acsgcipr.orgbzchemicals.com This orthogonality is fundamental to complex synthetic strategies. total-synthesis.com For instance, the acid-lability of the Boc group allows for its cleavage without affecting base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups removed by hydrogenolysis, such as Cbz (benzyloxycarbonyl) and benzyl (B1604629) ethers. total-synthesis.comorganic-chemistry.org
Selective deprotection can be achieved by carefully choosing the deprotection conditions. Mild acidic conditions, such as using catalytic amounts of a Lewis acid like AlCl₃ or FeCl₃, can cleave a Boc group while leaving a Cbz group untouched. wikipedia.orgrsc.org Conversely, catalytic hydrogenation will remove a Cbz group but not a Boc group. total-synthesis.com This differential reactivity allows for the sequential unmasking of different functional groups within the same molecule. fiveable.meacs.org
Orthogonal Protection Strategies
Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of group can be removed by a specific set of reagents without affecting the others. fiveable.me This allows for precise, stepwise chemical modifications. fiveable.me The Boc group is a central component in many orthogonal schemes, particularly in solid-phase peptide synthesis (SPPS). total-synthesis.comfiveable.me
A classic orthogonal pair is Boc and Fmoc. fiveable.me The Boc group is removed with acid (like TFA), while the Fmoc group is cleaved with a base, typically piperidine (B6355638). total-synthesis.com Another common pairing is Boc and Cbz, where Boc is acid-labile and Cbz is removed by catalytic hydrogenation. total-synthesis.comfiveable.me This strategy enables chemists to build complex molecular architectures by controlling the sequence of reactions at different sites. For example, in the synthesis of a branched peptide, one amine could be protected with Boc and another with Fmoc, allowing for the extension of the peptide chain from either amine selectively. acs.org
Participation in Carbon-Carbon Bond Forming Reactions
While the primary function of the N-Boc group, as seen in compounds like this compound, is to serve as a transient protecting shield for amines, its presence and subsequent removal are integral to sequences that include carbon-carbon bond formation. The deprotected amine is a potent nucleophile, poised to participate in a variety of reactions that extend the carbon skeleton.
For instance, after a Boc-deprotection step, the liberated amine can undergo reactions like the Pictet-Spengler reaction, where an amine condenses with an aldehyde or ketone followed by cyclization to form a new C-C bond, yielding a tetrahydroisoquinoline ring system. nih.gov Similarly, the free amine can participate in Mannich reactions or act as a directing group in ortho-metalation strategies. Although the Boc-protected carbamate itself does not typically engage directly as a nucleophile in C-C bond formation, its strategic removal is a key step that enables these subsequent transformations. In some contexts, the nitrogen of a Boc-protected amine can be deprotonated under strong basic conditions to form an isocyanate intermediate, which can then react with various nucleophiles. researchgate.net Furthermore, once an amine is deprotected, it can be converted into other functional groups that readily participate in C-C bond forming cross-coupling reactions.
As a Reagent in Catalytic Transformations
Investigation of Rearrangement and Isomerization Pathways
The study of molecular rearrangements and isomerizations provides fundamental insights into reaction mechanisms and the stability of chemical structures. While specific investigations into the rearrangement and isomerization pathways of this compound are not extensively documented, the behavior of structurally related compounds, such as tert-butylsulfinamide, can offer valuable parallels.
A study on the thermal rearrangement of tert-butylsulfinamide revealed its instability at temperatures above room temperature, particularly in chlorinated solvents. beilstein-journals.orgnih.govnih.gov This rearrangement leads to the formation of the more stable N-(tert-butylthio)-tert-butylsulfonamide. The reaction was found to be thermally driven and likely does not proceed through a radical mechanism. beilstein-journals.org
Given the presence of both a tert-butyl group and a sulfonyl moiety in this compound, it is conceivable that it could undergo analogous thermal or acid-catalyzed rearrangements. Potential pathways could involve:
Migration of the Boc Group: The tert-butoxycarbonyl (Boc) group could potentially migrate from the nitrogen to one of the sulfonyl oxygens.
Migration of the Methylsulfonyl Group: A rearrangement involving the migration of the methylsulfonyl group is also a theoretical possibility.
Isomerization of the tert-Butyl Group: Under strongly acidic conditions, the tert-butyl group could potentially isomerize, although this is less likely under typical reaction conditions.
The actual propensity for and the specific pathways of rearrangement or isomerization of this compound would depend on factors such as temperature, solvent, and the presence of catalysts (e.g., Lewis or Brønsted acids). nih.gov Without dedicated experimental and computational studies, these potential pathways remain speculative.
Applications of Tert Butyl Methylsulfonylcarbamate in Complex Chemical Synthesis
Total Synthesis of Natural Products and Bioactive Compounds
The structural features of tert-butyl methylsulfonylcarbamate make it a valuable tool in the multi-step synthesis of complex target molecules. It can serve as a masked amino group, a chiral auxiliary, or a key building block in the assembly of pharmaceutical intermediates.
The synthesis of potent bioactive compounds often requires the assembly of highly functionalized heterocyclic scaffolds. In the development of antiproliferative agents inspired by the natural product Rigidin, a key synthetic strategy involves a multicomponent reaction to construct a central pyrrole (B145914) ring. While not a direct example, the synthesis of precursors for these agents often utilizes N-sulfonylated aminoacetophenones. This compound can be envisioned as a precursor to such building blocks.
A plausible synthetic route towards a key aminopyrrole intermediate for Rigidin-inspired compounds, utilizing a derivative of this compound, is outlined below. This approach is based on established multicomponent reaction strategies for the synthesis of highly substituted pyrroles.
Table 1: Plausible Multicomponent Reaction for Rigidin-Inspired Precursors
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Transformation |
| α-(N-methylsulfonylamino)acetophenone | Benzaldehyde (B42025) derivative | Cyanoacetamide | Substituted aminopyrrole | Multicomponent assembly of the pyrrole core |
The introduction of chirality is a critical aspect of modern drug design. While direct examples of this compound as a chiral auxiliary are not extensively documented, its structural motifs are present in well-established chiral auxiliaries. The underlying principle involves the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction, followed by its removal.
The combination of the bulky tert-butyl group and the sulfonyl functionality in this compound suggests its potential application in stereoselective transformations. For instance, if prepared from a chiral amine, the resulting carbamate (B1207046) could direct the stereoselective alkylation or addition to a prochiral center.
Table 2: Conceptual Stereoselective Alkylation Using a Chiral Carbamate
| Substrate | Reagent | Conditions | Product | Stereochemical Outcome |
| Chiral this compound derivative | Electrophile (e.g., alkyl halide) | Strong base (e.g., LDA) | α-Alkylated carbamate | Diastereomerically enriched product |
The stereochemical bias would be dictated by the chiral backbone of the carbamate, which would shield one face of the enolate intermediate, leading to a preferred direction of attack by the electrophile. Subsequent removal of the chiral auxiliary would furnish an enantiomerically enriched product.
This compound and its close analogs are valuable intermediates in the synthesis of pharmaceuticals. A notable example is in the synthesis of Rosuvastatin (Crestor®), a widely prescribed statin drug. The synthesis of a key pyrimidine (B1678525) intermediate for Rosuvastatin involves a fragment containing an N-methyl-N-methylsulfonylamino group, which is structurally very similar to the core of this compound.
The synthesis involves the coupling of a pyrimidine phosphine (B1218219) oxide with a protected side chain aldehyde. The N-methyl-N-methylsulfonylamino group is introduced early in the synthesis of the pyrimidine core and is carried through several steps, demonstrating its stability and compatibility with various reaction conditions.
Table 3: Key Fragments in the Synthesis of a Rosuvastatin Intermediate
| Fragment 1 | Fragment 2 | Coupling Reaction |
| Diphenyl[4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidin-5-ylmethyl]phosphine oxide | tert-Butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Wittig-Horner or related olefination |
This example underscores the importance of sulfonylcarbamate-type structures in the industrial-scale synthesis of complex pharmaceutical agents.
Reagent in the Synthesis of Heterocyclic Systems
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound can serve as a precursor for the introduction of nitrogen-containing functionalities in the construction of various heterocyclic rings.
The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. This compound, upon deprotection of the tert-butoxycarbonyl (Boc) group, would yield methylsulfonylamine. This primary amine equivalent could then participate in a Paal-Knorr condensation.
Table 4: Proposed Paal-Knorr Pyrrole Synthesis Using a this compound Derivative
| Dicarbonyl Compound | Amine Source | Catalyst/Conditions | Product |
| 2,5-Hexanedione | Methylsulfonylamine (from deprotected this compound) | Acid catalyst (e.g., acetic acid) | 1-(Methylsulfonyl)-2,5-dimethylpyrrole |
The resulting N-sulfonylated pyrrole can be a versatile intermediate for further functionalization, as the sulfonyl group can be removed under reductive conditions or can influence the reactivity of the pyrrole ring in subsequent transformations.
Spirocyclic scaffolds are increasingly incorporated into drug candidates to enhance their three-dimensional character and improve pharmacological properties. While direct involvement of this compound in spirocyclization has not been extensively reported, its structure lends itself to strategies involving intramolecular cyclization.
A hypothetical approach could involve the synthesis of a molecule containing both the this compound moiety and a reactive functional group, such as an alkene or an alkyne, at an appropriate distance. Activation of a suitable position on the molecule could trigger an intramolecular cyclization, leading to the formation of a spirocyclic system. For instance, an intramolecular Heck reaction or a radical cyclization could be envisioned.
Table 5: Conceptual Intramolecular Cyclization for Spirocycle Synthesis
| Precursor | Reaction Type | Key Transformation | Product |
| Aromatic substrate with a tethered alkene and a this compound group | Intramolecular Heck Reaction | Pd-catalyzed cyclization onto the aromatic ring | Spirocyclic compound containing a nitrogen heterocycle |
In such a transformation, the carbamate could serve as a precursor to the nitrogen atom in the newly formed heterocyclic ring of the spirocycle. This conceptual application highlights the potential for this compound in the synthesis of novel and complex molecular architectures relevant to drug discovery.
Development of Novel Synthetic Reagents and Methodologies
The unique structural characteristics of this compound, specifically the combination of a sterically demanding tert-butyl group and an electron-withdrawing methylsulfonyl group, have led to its exploration in the development of new synthetic tools and methods. Its utility extends from serving as a foundational unit for more complex structures to influencing the outcome of chemical transformations.
Precursor for Functionalized Carbamates
Tert-butyl carbamates, including this compound, are recognized as versatile intermediates in organic synthesis for the creation of a wide array of functionalized carbamate derivatives. These compounds serve as building blocks for more complex molecules, finding application in pharmaceutical and agrochemical research. The tert-butoxycarbonyl (Boc) group is a key feature, often used as a protecting group for amines that can be introduced using precursors like tert-butyl carbamate.
The synthesis of functionalized carbamates often begins with a foundational carbamate structure. For instance, tert-butyl carbamate itself is a common starting material. It can be reacted with various electrophiles to generate more elaborate carbamate structures. A notable example is the three-component reaction between tert-butyl carbamate, an aldehyde (like benzaldehyde), and a sulfinic acid salt (like sodium benzenesulfinate) to produce a highly functionalized α-amido sulfone, tert-butyl phenyl(phenylsulfonyl)methylcarbamate. orgsyn.org This demonstrates the role of a simple carbamate as a precursor in a multi-component reaction to build molecular complexity in a single step.
Furthermore, tert-butyl carbamate is employed in metal-catalyzed cross-coupling reactions to synthesize N-Boc-protected anilines from aryl halides. sigmaaldrich.com This methodology provides a direct route to protected aromatic amines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The stability and reactivity of the initial carbamate are crucial for the success of these transformations. In more complex applications, derivatives like this compound are used to construct specific classes of compounds, such as in the synthesis of novel sulfonamide antibiotics where the carbamate acts as a key intermediate.
Table 1: Examples of Functionalized Carbamates from tert-Butyl Carbamate Precursors
| Precursor | Reagents | Resulting Functionalized Carbamate | Application/Significance | Reference |
|---|---|---|---|---|
| tert-Butyl carbamate | Benzaldehyde, Sodium benzenesulfinate, Formic acid | tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | Intermediate in asymmetric Mannich reactions | orgsyn.org |
| tert-Butyl carbamate | Aryl Halides, Palladium catalyst, Cs₂CO₃ | N-Boc-protected anilines | Synthesis of protected aromatic amines | sigmaaldrich.com |
| tert-Butyl carbamate | Phthalimide-containing precursor, PPh₃, DEAD (Mitsunobu reaction) | Phthalimide-containing carbamate | Alternative pathway to complex carbamates | |
| This compound | Various amines | Sulfonamide antibiotics | Synthesis of medicinally relevant compounds |
Influence on Reaction Selectivity and Efficiency
The structure of this compound and related N-Boc derivatives significantly influences the selectivity and efficiency of chemical reactions. This influence stems from the distinct properties of the tert-butyl and sulfonyl groups.
The tert-butyl group provides significant steric hindrance, which can control the stereochemical outcome of a reaction. This steric bulk is a key factor in asymmetric synthesis, where creating a specific stereoisomer is desired. For example, in the asymmetric Mannich reaction to produce chiral β-amino aldehydes, the use of an N-Boc-imine derived from tert-butyl carbamate leads to high levels of diastereoselectivity and enantioselectivity. orgsyn.org
The efficiency of reactions involving tert-butyl groups is also linked to the formation of a stable tertiary carbocation upon cleavage. youtube.com This thermodynamic driving force facilitates reactions like deprotection under milder conditions than required for less substituted alkyl groups, improving reaction efficiency and preventing unwanted side reactions.
Table 2: Influence of tert-Butyl Carbamate Derivatives on Reaction Outcomes
| Reaction Type | Substrate/Reagent | Key Feature | Influence on Selectivity/Efficiency | Reference |
|---|---|---|---|---|
| Asymmetric Mannich Reaction | N-Boc-imine from benzaldehyde | tert-Butoxycarbonyl (Boc) group | High diastereo- and enantioselectivity in the formation of chiral β²,³-amino aldehydes. | orgsyn.org |
| Amine Protection/Deprotection | This compound | tert-Butyl group, Methylsulfonyl group | Provides steric hindrance and stability; allows for selective deprotection under acidic conditions, avoiding harsh reagents. | |
| Alkylation of Phenol | tert-Butyl alcohol | tert-Butyl group | The use of tert-butyl alcohol in alkylation reactions can lead to high conversion rates, with the efficiency influenced by catalyst choice and reaction time. | nih.gov |
Computational and Theoretical Studies of Tert Butyl Methylsulfonylcarbamate
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. While specific docking studies for tert-butyl methylsulfonylcarbamate are not widely published, the methodology is well-established for related tert-butyl carbamate (B1207046) derivatives, providing a clear framework for how such an analysis would be conducted. These studies are crucial for predicting potential biological activity and mechanism of action, often by assessing how the compound fits into the active site of an enzyme.
Research on analogous tert-butyl phenylcarbamate derivatives has demonstrated the utility of this approach. In these studies, newly synthesized compounds are docked into the active sites of specific enzymes to determine probable binding modes and affinities. For instance, various carbamate derivatives have been successfully docked into the active sites of microbial enzymes like Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase to explore their potential as antimicrobial agents. researchgate.net Similarly, docking studies on other tert-butyl carbamates have been used to verify and expand upon experimental findings for anti-inflammatory activity by modeling their interactions with enzymes such as cyclooxygenases (COX). nih.govnih.gov
The typical workflow for such a study involves:
Target Identification: A protein target is chosen based on a therapeutic hypothesis.
Model Generation: A three-dimensional model of this compound is generated and its energy is minimized.
Docking Simulation: Using software like AutoDock, the compound is placed into the binding site of the target protein. The program then explores various orientations and conformations of the ligand, scoring them based on binding energy.
Analysis: The results are analyzed to identify the most stable binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for stable ligand binding. researchgate.netresearchgate.net
These in silico analyses help to rationalize observed biological activities and guide the design of more potent and selective derivatives.
Table 1: Representative Molecular Docking Study Parameters for Related Carbamate Compounds
| Target Enzyme | Ligand Type | Key Findings | Reference |
| M. tuberculosis enoyl reductase (InhA) | tert-Butyl phenylcarbamate derivative | Identification of binding modes to explain antimicrobial activity. | researchgate.net |
| C. albicans dihydrofolate reductase | tert-Butyl phenylcarbamate derivative | Determination of probable binding interactions for antifungal effect. | researchgate.net |
| Cyclooxygenase (COX) Enzymes | tert-Butyl benzamido-phenylcarbamate | Verification of anti-inflammatory activity through binding site interaction. | nih.gov |
| 5-Lipoxygenase (5-LOX) | Di-tert-butylphenol compound | Elucidation of dual inhibitory mechanisms against COX and LOX enzymes. | nih.gov |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms, predicting reaction pathways, and calculating the energies of intermediates and transition states.
For this compound, DFT calculations are instrumental in understanding its chemical reactions, such as nucleophilic substitution and deprotection. researchgate.net Methodologies like B3LYP with a 6-31G** basis set are commonly employed to model these processes. researchgate.net Such calculations can predict, for example, the regioselectivity of a nucleophilic attack at the sulfonyl group. To enhance accuracy, solvent effects are often incorporated using implicit models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net
DFT studies on related reactions, such as the Kolbe-Schmitt reaction involving di-tert-butylphenol, demonstrate how this method can distinguish between thermodynamically and kinetically favored products by calculating the Gibbs free energy of all species along the reaction coordinate. chemrxiv.org These computational results can be validated by comparing them with experimental data, such as kinetic isotope effect (KIE) studies. researchgate.net
Table 2: Common DFT Methods for Reaction Mechanism Elucidation
| Computational Method | Application | Insights Gained |
| DFT (e.g., B3LYP/6-31G**) | Modeling transition states and intermediates. | Elucidation of reaction pathways (e.g., nucleophilic substitution, deprotection). |
| Polarizable Continuum Model (PCM) | Incorporation of solvent effects. | More accurate energy calculations in solution. |
| Gibbs Free Energy Calculation | Analysis of reactants, intermediates, products. | Determination of thermodynamic vs. kinetic control. |
Conformational Analysis and Stereochemical Impact
The three-dimensional shape and flexibility (conformation) of this compound are critical to its function, particularly its role as a sterically demanding protecting group. The molecule's conformation is largely dictated by the bulky tert-butyl group, which imposes significant steric hindrance.
Conformational analysis involves identifying the stable, low-energy arrangements of the atoms in a molecule. For this compound, key rotations occur around the S-N and N-C bonds. The large tert-butyl group restricts free rotation around these bonds, favoring conformations that minimize steric clash between the methylsulfonyl and tert-butyl groups. Computational conformational searches and analysis of related crystal structures provide insight into the molecule's preferred geometry. mdpi.com
X-ray diffraction studies of analogous tert-butyl carbamate derivatives provide precise data on molecular geometry. For example, in the structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the orientation of the tert-butoxycarbonyl (Boc) protecting group relative to the main carbon chain is defined by a C-N-C-C torsion angle of -118.7(2)°. mdpi.com This twisted, non-planar arrangement is a direct consequence of minimizing steric strain.
The stereochemical impact of the tert-butyl group is its most significant feature. This group effectively shields the nitrogen atom from unwanted reactions, which is the basis of its utility as a protecting group in organic synthesis. researchgate.net
Investigation of Transition States and Energy Profiles
The investigation of transition states and the corresponding reaction energy profiles is essential for a complete understanding of a chemical reaction's kinetics and mechanism. A reaction energy profile plots the potential energy of the system as it progresses from reactants to products. nih.gov
For reactions involving this compound, such as its acid-catalyzed deprotection, the profile would show the relative energies of the reactants, any protonated intermediates, the transition state for the cleavage of the C-O bond, and the final products (the free amine, carbon dioxide, and tert-butyl cation).
DFT calculations are the primary tool for mapping these profiles. researchgate.net By locating the transition state structure—the highest point on the reaction pathway—the activation energy (Ea) for the reaction can be calculated. nih.govchemrxiv.org The difference in energy between the reactants and the transition state represents the energy barrier that must be overcome for the reaction to proceed. nih.gov
Future Directions and Emerging Research Areas
Exploration in Green Chemistry and Sustainable Synthesis
The traditional synthesis of tert-butyl methylsulfonylcarbamate often involves the use of chlorinated solvents like dichloromethane (B109758) and organic bases such as triethylamine (B128534). google.comgoogle.com While effective, these reagents pose environmental and safety concerns, prompting a shift towards greener alternatives. Future research is focused on developing more sustainable synthetic routes that align with the principles of green chemistry.
Key areas of exploration include:
Aqueous Synthesis: Inspired by facile and environmentally benign methods for synthesizing other sulfonamides, researchers are exploring the use of water as a reaction solvent. rsc.org This approach, often coupled with the use of inorganic bases like sodium carbonate, can eliminate the need for toxic organic solvents and simplify product isolation through filtration. rsc.orgmdpi.comscilit.com
Alternative Energy Sources: The application of microwave irradiation and ultrasound (sonochemistry) represents a promising avenue for accelerating reaction rates and improving energy efficiency in the synthesis of sulfonamide derivatives. nih.govnih.gov These techniques could potentially reduce reaction times for the synthesis of this compound from hours to minutes. nih.gov
Atom Economy: Developing new synthetic pathways with improved atom economy is a central goal. This involves designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. nih.gov
The overarching objective is to create a synthetic process that is not only efficient and high-yielding but also minimizes environmental impact by reducing hazardous waste and energy consumption. mdpi.comscilit.com
Novel Catalytic Systems for this compound Transformations
Catalysis is fundamental to chemical transformations, offering pathways with lower activation energies and thereby increasing reaction efficiency. youtube.com The development of novel catalytic systems for the synthesis and deprotection (transformation) of this compound is a significant area of future research.
Current research directions include:
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. Proline, a naturally occurring amino acid, has been successfully used as a bifunctional catalyst in other complex organic reactions. youtube.com The development of specific organocatalysts for the formation of the sulfonylcarbamate linkage could offer a cheaper, more environmentally friendly, and stereoselective alternative to traditional methods. youtube.com
Advanced Homogeneous Catalysis: The principles of molecular catalysis, where the catalyst is in the same phase as the reactants, are being applied to design highly selective and active systems. youtube.com For reactions involving carbamate (B1207046) formation, such as those from isocyanates and alcohols, catalysts like tin carboxylates and specific tertiary amines are known to influence product distribution. rsc.org Future work could involve designing catalysts tailored to optimize the synthesis of this compound or to facilitate its selective cleavage under mild conditions.
Electrocatalysis: This technique uses an electric potential to drive chemical reactions and can offer unique control over reactivity. youtube.com Investigating the electrochemical synthesis or cleavage of this compound could lead to novel, reagent-free transformation methods.
The goal is to move beyond stoichiometric reagents to catalytic systems that are highly efficient, selective, and reusable, further enhancing the sustainability of processes involving this compound.
Application in Supramolecular Chemistry and Materials Science
While primarily used as a synthetic intermediate, the inherent structural features of this compound suggest its potential as a building block in supramolecular chemistry and materials science. ambeed.comsigmaaldrich.comambeed.com This remains an emerging and largely untapped area of research.
The molecular structure contains key functional groups capable of forming non-covalent interactions:
The carbamate and sulfonyl groups are excellent hydrogen bond donors and acceptors.
The polarity of these groups can be exploited for self-assembly processes.
Future research could focus on:
Self-Assembling Systems: Designing derivatives of this compound that can self-assemble in solution or on surfaces to form ordered structures like gels, liquid crystals, or monolayers.
Functional Materials: Incorporating the this compound motif into polymer backbones or as side chains to create new materials with tailored properties, such as specific thermal stability, solubility, or binding capabilities.
Crystal Engineering: Studying the crystallization behavior of this compound and its derivatives to control the solid-state architecture. The ability to form specific crystal structures is crucial for developing materials with desired optical or electronic properties. epo.org
Exploring these applications could transition this compound from a simple intermediate to a valuable component in the creation of advanced materials.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques, coupled with computational chemistry, provide powerful tools for elucidating the intricate details of chemical transformations involving this compound.
| Spectroscopic Technique | Information Gained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. ¹H NMR confirms the presence of tert-butyl protons, while ¹³C NMR identifies the carbamate carbonyl carbon. |
| Infrared (IR) Spectroscopy | Identifies key functional groups by their characteristic vibrational frequencies, such as the carbonyl (C=O) and sulfonyl (S=O) stretches. |
| Mass Spectrometry (MS) | Verifies the molecular weight and provides information on fragmentation patterns, which helps confirm the molecular structure. |
| FT-Raman Spectroscopy | Offers complementary vibrational data to IR, particularly for non-polar bonds, and can be used for in-situ reaction monitoring. google.com |
Beyond simple characterization, these techniques are being used for deeper mechanistic studies:
In-situ Monitoring: Using techniques like FT-Raman or NMR spectroscopy to monitor the reaction in real-time allows for the identification of transient intermediates and the determination of reaction kinetics.
Computational Chemistry: Density Functional Theory (DFT) calculations are used to model transition states and reaction intermediates. This computational approach can predict reaction pathways and regioselectivity, and the results can be validated experimentally, for instance, through kinetic isotope effect studies.
By combining these advanced analytical methods, researchers can build a comprehensive picture of the reaction landscape, leading to more rational and efficient control over chemical processes involving this compound.
Q & A
Q. What are the recommended methods for synthesizing tert-butyl methylsulfonylcarbamate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with methylsulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress. Purification is achieved through recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution). Purity optimization requires stringent drying of reagents and inert atmosphere control to minimize hydrolysis or side reactions .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl methylsulfonylcarbamate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the carbamate structure (e.g., tert-butyl C–O resonance at ~80–85 ppm in C NMR).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1350–1150 cm) stretches.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and thermal degradation. Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group. Stability tests under intended experimental conditions (e.g., solvent, temperature) are recommended to validate shelf life .
Q. What safety protocols are essential when handling tert-butyl methylsulfonylcarbamate?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Respiratory Protection : For powder handling, use NIOSH-approved N95/P95 respirators to avoid inhalation.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational methods?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and intermediates. Solvent effects are incorporated via implicit models (e.g., PCM). For example, simulate nucleophilic substitution at the sulfonyl group to predict regioselectivity. Validate computational results with kinetic isotope effect (KIE) studies or isotopic labeling .
Q. How should researchers address contradictions in stability data for tert-butyl carbamate derivatives under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies at pH 1–14 (using HCl/NaOH buffers) with HPLC monitoring. Compare degradation products (e.g., tert-butanol, methylsulfonamide) via LC-MS. Statistical analysis (e.g., ANOVA) identifies significant deviations. Reconcile discrepancies by controlling variables like ionic strength or dissolved oxygen .
Q. What strategies optimize the synthetic yield of tert-butyl methylsulfonylcarbamate in large-scale reactions?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Process Intensification : Implement flow chemistry for heat dissipation and reduced side reactions .
Q. How can impurities in this compound batches be identified and quantified?
- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and UV detection (220 nm). Spike samples with suspected impurities (e.g., unreacted methylsulfonyl chloride) for retention time matching. Quantify using external calibration curves. For trace analysis, hyphenate with quadrupole time-of-flight (Q-TOF) MS .
Q. What role do explicit solvent molecules play in modeling the conformational stability of tert-butyl carbamates?
- Methodological Answer : Explicit solvent molecular dynamics (MD) simulations (e.g., using TIP3P water models) reveal hydrogen-bonding interactions that stabilize carbamate conformers. Compare with vacuum DFT calculations to assess solvent effects on rotational barriers (e.g., tert-butyl group orientation). Experimental validation via variable-temperature NMR confirms computational predictions .
Q. How can low-temperature NMR spectroscopy resolve dynamic processes in tert-butyl methylsulfonylcarbamate derivatives?
- Methodological Answer :
Perform H NMR at –80°C (using liquid nitrogen-cooled probes) to "freeze" conformational exchange. Analyze line-shape changes to calculate activation energies for rotation about the sulfonyl-carbamate bond. Compare with EXSY (exchange spectroscopy) data to map exchange pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
